Chemical structure and molecular weight of 6-Amino-4-methylpyridine-3-sulfonic acid
Chemical structure and molecular weight of 6-Amino-4-methylpyridine-3-sulfonic acid
The following technical guide provides an in-depth analysis of 6-Amino-4-methylpyridine-3-sulfonic acid , a specialized heterocyclic building block.
Content Type: Technical Whitepaper | Version: 2.0 | Focus: Structural Chemistry & Synthesis
Executive Summary & Nomenclature Resolution
In the field of heterocyclic chemistry and drug development, precise nomenclature is the bedrock of reproducibility. The compound 6-Amino-4-methylpyridine-3-sulfonic acid is a substituted pyridine derivative characterized by an amphoteric nature due to the coexistence of a basic amino group and an acidic sulfonic moiety.
Critical Naming Convention Note: Researchers must recognize that this compound is frequently indexed under its alternative IUPAC numbering, 2-Amino-4-methylpyridine-5-sulfonic acid . Both names describe the exact same regioisomer, depending on whether the ring numbering prioritizes the heteroatom (N=1) and proceeds towards the amino group (2-position) or prioritizes the sulfonic acid principal group.
-
Structure A (Common): 2-Amino-4-methylpyridine-5-sulfonic acid (Numbering: N=1, NH₂=2, Me=4, SO₃H=5).
-
Structure B (Alternative): 6-Amino-4-methylpyridine-3-sulfonic acid (Numbering: N=1, SO₃H=3, Me=4, NH₂=6).
For the purpose of this guide, we treat these as synonymous, with the connectivity defined as: Pyridine ring substituted at C2 with -NH₂, at C4 with -CH₃, and at C5 with -SO₃H.
Molecular Architecture & Identification
The molecule represents a "push-pull" system where the electron-donating amino group and the electron-withdrawing sulfonic acid group create a highly polarized electronic structure. This zwitterionic character significantly influences its solubility and reactivity profile.
Physicochemical Profile
| Property | Specification |
| Chemical Formula | C₆H₈N₂O₃S |
| Molecular Weight | 188.20 g/mol |
| Exact Mass | 188.0256 Da |
| Core Scaffold | Pyridine |
| Substituents | Amino (-NH₂), Methyl (-CH₃), Sulfonic Acid (-SO₃H) |
| Predicted pKa (Acid) | ~ -1.5 (Sulfonic acid proton) |
| Predicted pKa (Base) | ~ 3.5 - 4.5 (Pyridine nitrogen/Amino interaction) |
| Solubility | High in alkaline aqueous solutions; Low in non-polar organic solvents.[1][2][3][4] |
Structural Visualization
The following diagram illustrates the connectivity and the numbering ambiguity resolved in this guide.
Synthetic Pathways & Manufacturing
The synthesis of 6-Amino-4-methylpyridine-3-sulfonic acid is a classic example of Electrophilic Aromatic Substitution (EAS) . The reaction is regioselective due to the directing effects of the substituents on the precursor, 2-amino-4-methylpyridine (also known as 2-amino-4-picoline).
Mechanism of Action
-
Activation: The amino group (-NH₂) at position 2 is a strong ortho, para-director.
-
Co-direction: The methyl group (-CH₃) at position 4 is a weak ortho, para-director.
-
Regioselectivity:
-
Position 3 is sterically hindered (flanked by N and -CH₃) and less favorable.
-
Position 5 is para to the amino group and ortho to the methyl group. This is the most electronically activated and sterically accessible site for sulfonation.
-
Experimental Protocol (Self-Validating System)
Objective: Sulfonation of 2-amino-4-methylpyridine to yield 2-amino-4-methylpyridine-5-sulfonic acid.
Reagents:
-
Precursor: 2-Amino-4-methylpyridine (CAS 695-34-1)[5]
-
Sulfonating Agent: 20% Oleum (Fuming Sulfuric Acid) or Chlorosulfonic Acid (
)
Workflow:
-
Dissolution: Charge a glass-lined reactor with 20% Oleum. Cool to <10°C. Slowly add 2-Amino-4-methylpyridine portion-wise. Caution: Exothermic.
-
Reaction: Heat the mixture to 160°C - 180°C for 4-6 hours. The high temperature is required to overcome the deactivating effect of the protonated pyridine nitrogen (pyridinium ion) formed in acidic media.
-
Quenching: Cool the reaction mass to room temperature. Pour slowly onto crushed ice/water mixture.
-
Isolation: The sulfonic acid product typically precipitates as a zwitterion at acidic pH. If no precipitate forms, adjust pH to the isoelectric point (approx pH 3-4) using NaOH or
. -
Purification: Recrystallize from boiling water. The product is often sparingly soluble in cold water.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be confirmed:
-
1H NMR (DMSO-d6):
-
Methyl Group: Singlet at
ppm (3H). -
Aromatic Protons: Two singlets (due to para-substitution pattern relative to each other on the 3,5 axis, though actually 3,6 in the ring).
-
Proton at C3: Singlet,
ppm (shielded by amino group). -
Proton at C6 (or C2 in alternate numbering): Singlet,
ppm (deshielded by sulfonic acid).
-
-
Amino Group: Broad singlet, exchangeable with
.
-
-
Mass Spectrometry (ESI):
-
[M+H]+: 189.2 m/z.
-
[M-H]-: 187.2 m/z (Negative mode is often more sensitive for sulfonic acids).
-
Pharmaceutical & Industrial Applications
This compound serves as a versatile heterocyclic building block in medicinal chemistry.[6][7][8]
-
Fragment-Based Drug Discovery (FBDD): The aminopyridine scaffold is a "privileged structure" found in numerous kinase inhibitors and GPCR ligands. The sulfonic acid group can be converted to a sulfonyl chloride (using
), allowing for the synthesis of sulfonamides . -
iNOS Inhibitors: Derivatives of 2-amino-4-methylpyridine have been extensively studied as inhibitors of inducible Nitric Oxide Synthase (iNOS), a target for treating septic shock and chronic inflammation.[9]
-
Dye Chemistry: The sulfonic acid group provides water solubility, making this compound a valuable intermediate in the synthesis of reactive dyes for textiles.
References
-
PubChem. 4-Methylpyridine-3-sulfonic acid (Compound Summary). National Library of Medicine. [Link]
-
National Institutes of Health (PMC). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prudencepharma.com [prudencepharma.com]
- 3. prudencepharma.com [prudencepharma.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047 [lobachemie.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
